Cas no 2228632-41-3 (3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol)

3-アミノ-3-(2-フェノキシフェニル)シクロブタン-1-オールは、複素環式アミンアルコールの一種であり、医薬品中間体や有機合成における重要なビルディングブロックとしての応用が期待される化合物です。その特徴的な構造は、フェノキシ基とアミノ基、ヒドロキシル基を有するシクロブタン骨格から成り、高い分子多様性を提供します。この化合物は立体選択的合成経路により高純度で調製可能であり、創薬研究における構造活性相関(SAR)解析や新規生理活性物質の開発に有用です。特に、剛直なシクロブタン環と官能基の配置により、標的タンパク質との特異的相互作用が可能となる点が注目されます。

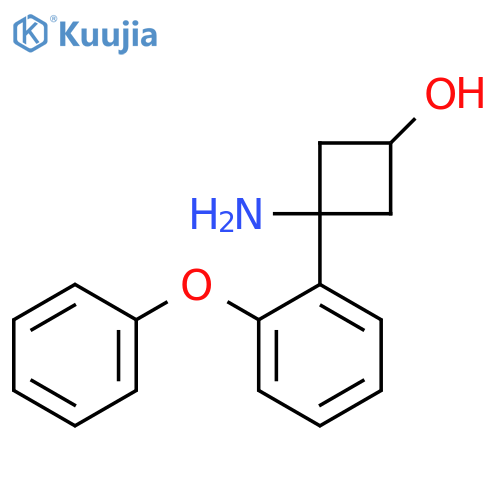

2228632-41-3 structure

商品名:3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol

- 2228632-41-3

- EN300-1863965

-

- インチ: 1S/C16H17NO2/c17-16(10-12(18)11-16)14-8-4-5-9-15(14)19-13-6-2-1-3-7-13/h1-9,12,18H,10-11,17H2

- InChIKey: KQUHFHLYVXLYNP-UHFFFAOYSA-N

- ほほえんだ: OC1CC(C2=CC=CC=C2OC2C=CC=CC=2)(C1)N

計算された属性

- せいみつぶんしりょう: 255.125928785g/mol

- どういたいしつりょう: 255.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55.5Ų

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1863965-0.5g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 0.5g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1863965-2.5g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 2.5g |

$2576.0 | 2023-09-18 | ||

| Enamine | EN300-1863965-0.25g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 0.25g |

$1209.0 | 2023-09-18 | ||

| Enamine | EN300-1863965-10g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 10g |

$5652.0 | 2023-09-18 | ||

| Enamine | EN300-1863965-0.05g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 0.05g |

$1104.0 | 2023-09-18 | ||

| Enamine | EN300-1863965-0.1g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 0.1g |

$1157.0 | 2023-09-18 | ||

| Enamine | EN300-1863965-1.0g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 1g |

$1315.0 | 2023-06-01 | ||

| Enamine | EN300-1863965-5.0g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 5g |

$3812.0 | 2023-06-01 | ||

| Enamine | EN300-1863965-1g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 1g |

$1315.0 | 2023-09-18 | ||

| Enamine | EN300-1863965-5g |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |

2228632-41-3 | 5g |

$3812.0 | 2023-09-18 |

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol 関連文献

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

2228632-41-3 (3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol) 関連製品

- 307-59-5(perfluorododecane)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量